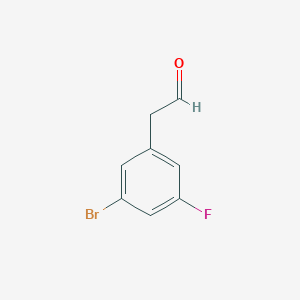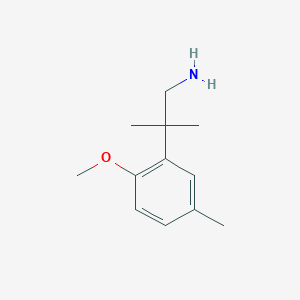
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine is a fluorinated organic compound with the molecular formula C12H14F3N This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine typically involves the fluorination of cyclohexanamine derivatives. One common method includes the reaction of 4,4-difluorocyclohexanone with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluorocyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4-Difluorocyclohexanamine: Similar structure but lacks the phenyl group.
2-Fluorophenylcyclohexanamine: Similar structure but lacks the difluoro substitution on the cyclohexane ring.
4,4-Difluorocyclohexanone: Similar structure but contains a ketone group instead of an amine.
Uniqueness: 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine is unique due to the presence of both difluoro substitution on the cyclohexane ring and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
4,4-difluoro-1-(2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H14F3N/c13-10-4-2-1-3-9(10)11(16)5-7-12(14,15)8-6-11/h1-4H,5-8,16H2 |
InChI Key |
RTDSDYHZPMTBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2F)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
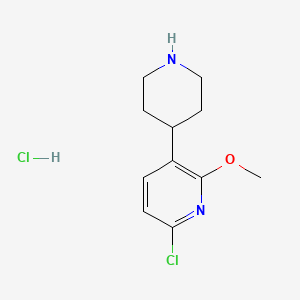
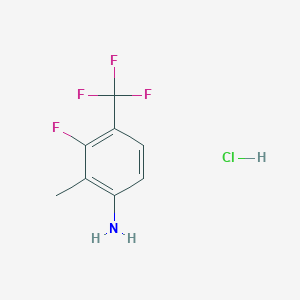

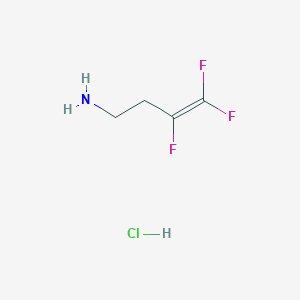
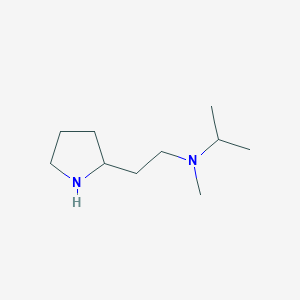
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
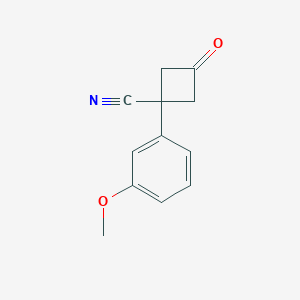
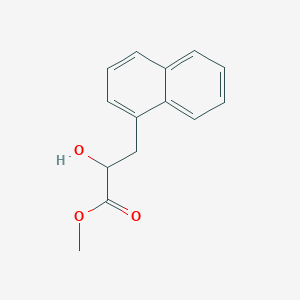
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
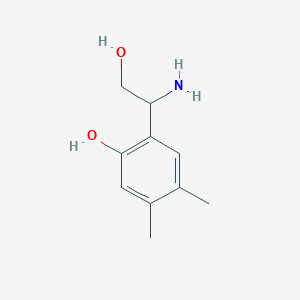
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
